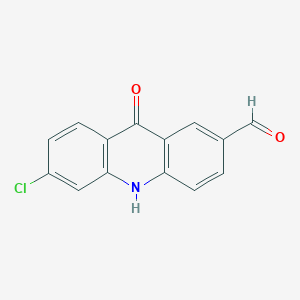

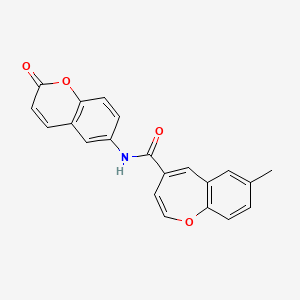

![molecular formula C13H9F6NO3S B2882233 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 302950-47-6](/img/structure/B2882233.png)

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis pathway for your compound is not available, similar compounds can be synthesized through various reactions. For instance, 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol.Molecular Structure Analysis

The molecular structure of these compounds typically includes a 1,1-dioxo-2,3-dihydrothiophen-3-yl skeleton. The exact molecular structure of your compound would need to be determined through further analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has a predicted boiling point of 536.1±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Applications De Recherche Scientifique

Chemical Structure and Interactions

Research on compounds with structural similarities, such as N-alkyl or N-aryl acetamides, often focuses on understanding their crystal structures and intermolecular interactions. For example, studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have elucidated their near "V" shaped molecular geometry and detailed various intermolecular interactions like hydrogen bonds and π interactions, which contribute to their 3-D molecular arrays (Boechat et al., 2011). Such insights are crucial for designing compounds with desired physical and chemical properties.

Synthesis and Molecular Docking Analysis

The synthesis and structural analysis of related compounds are key areas of research, with some studies focusing on their potential anticancer applications. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural elucidation through spectroscopic techniques and molecular docking against the VEGFr receptor highlight the process of designing and evaluating new therapeutic agents (Sharma et al., 2018).

Antioxidant Properties

Research into N-phenyl acetamide derivatives has also explored their potential antioxidant properties. The synthesis of novel compounds and their evaluation using assays such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods indicate the possibility of discovering new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Solid State Geometry

Investigations into the solid-state geometry of related compounds, like N-(aryl)-2,2,2-trichloro-acetamides, provide insights into how substitutions on the phenyl ring affect molecular packing and crystal parameters. Such studies are essential for understanding the physicochemical characteristics of these compounds and how they can be manipulated for various applications (Gowda et al., 2007).

Electrophilic Fluorinating Agents

Research on N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], explores their utility as electrophilic fluorinating agents. These studies are pivotal for developing new methodologies in synthetic organic chemistry, especially for introducing fluorine atoms into organic molecules, which can significantly alter their biological activity and physical properties (Banks et al., 1996).

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOKGWOLOTUGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)

![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)

![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)